molecular formula C17H17NO5S2 B11414549 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B11414549
M. Wt: 379.5 g/mol
InChI Key: OQVVJFDTRQVUJD-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of aromatic rings and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenyl derivatives and thiophene carboxylic acid derivatives. The synthesis may involve:

    Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of coupling agents like EDCI or DCC.

    Oxidation of the thiophene ring: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or the methoxy groups.

    Reduction: Reduction of the sulfone group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting enzymes or receptors involving sulfur-containing groups.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the sulfone group could be crucial for binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE: Lacks the sulfone group, which might affect its reactivity and binding properties.

    N-(2,4-DIMETHOXYPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE: Similar structure but without the oxidized thiophene ring.

Uniqueness

The unique combination of the sulfone group and the methoxy-substituted phenyl ring in N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO5S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H17NO5S2/c1-22-13-5-6-14(15(10-13)23-2)18(12-7-9-25(20,21)11-12)17(19)16-4-3-8-24-16/h3-10,12H,11H2,1-2H3

InChI Key

OQVVJFDTRQVUJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3)OC

Origin of Product

United States

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